molecular formula C8H8N2S B15131074 6-Methylbenzo[d]thiazol-4-amine

6-Methylbenzo[d]thiazol-4-amine

Cat. No.: B15131074
M. Wt: 164.23 g/mol
InChI Key: JCIYONDKDYNEBC-UHFFFAOYSA-N
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Description

4-Benzothiazolamine, 6-methyl- is a chemical compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzothiazolamine, 6-methyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of 4-Benzothiazolamine, 6-methyl- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazolamine, 6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or thiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-Benzothiazolamine, 6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzothiazolamine, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Benzothiazolamine, 6-methyl- can be compared with other similar compounds, such as:

    2-Benzothiazolamine, 6-methyl-: Similar structure but different position of the amino group.

    4-Benzothiazolamine, 6-methoxy-2-methyl-: Contains an additional methoxy group.

    2-Benzothiazolamine, 6-methyl-: Another isomer with the amino group at a different position.

The uniqueness of 4-Benzothiazolamine, 6-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,9H2,1H3

InChI Key

JCIYONDKDYNEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC=N2)N

Origin of Product

United States

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